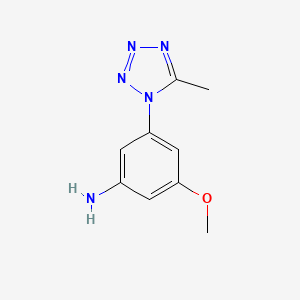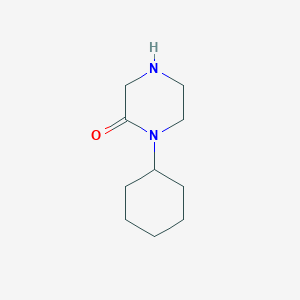![molecular formula C9H10N4O2 B1364318 methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate](/img/structure/B1364318.png)
methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
The synthesis of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate typically involves the reaction of 3-methyl-1H-pyrazol-5-amine with an appropriate cyanoacrylate ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate can be compared with other pyrazole derivatives, such as:
3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the cyano and ester groups, resulting in different reactivity and applications.
5-methyl-1H-pyrazol-3-amine: Another related compound with distinct chemical properties and uses.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring system, offering unique biological activities and synthetic applications.
The uniqueness of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
RNHRBUSPEBFSRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)NC=C(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)

